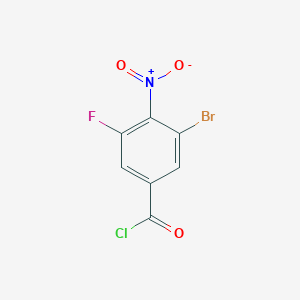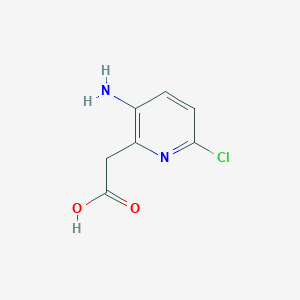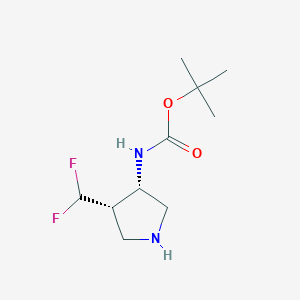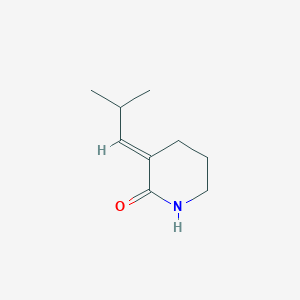
2,6-Diphenylpyrylium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenylpyrylium tetrafluoroborate is a chemical compound known for its unique properties and applications in various fields of science. It is a type of pyrylium salt, which is characterized by a positively charged pyrylium ring. The compound is often used in photoredox catalysis and as a matrix in mass spectrometry due to its high oxidation potential and ability to facilitate ionization.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diphenylpyrylium tetrafluoroborate can be synthesized through the cyclization of 1,5-dicarbonyl compounds in the presence of acidic catalysts. Another method involves the condensation of 8-chloro carbonyl compounds with aromatic ketones or acetylenes . The reaction typically requires a solvent such as 1,2-dichloroethane and a strong acid like fluoboric acid to facilitate the formation of the pyrylium ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It acts as a photoredox catalyst, facilitating oxidation reactions under light irradiation.
Reduction: The compound can be reduced to form different products, depending on the reaction conditions.
Substitution: It can participate in substitution reactions where the pyrylium ring is modified by different substituents.
Common Reagents and Conditions:
Oxidation: Light irradiation and suitable electron donors.
Reduction: Hydrogen gas and a suitable catalyst.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products:
Oxidation: Formation of carbonyl ylides from benzylic epoxides.
Reduction: Formation of 1,5-diphenylpentanes.
Substitution: Various substituted pyrylium salts.
Scientific Research Applications
2,6-Diphenylpyrylium tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-diphenylpyrylium tetrafluoroborate involves its ability to act as an electron acceptor in photoredox catalysis. Upon light irradiation, the compound undergoes excitation and transfers an electron to the substrate, facilitating various chemical reactions. The molecular targets and pathways involved include the formation of reactive intermediates such as carbonyl ylides, which can undergo further transformations .
Comparison with Similar Compounds
- 2,4-Diphenylpyrylium tetrafluoroborate
- 4-Mesityl-2,6-diphenylpyrylium tetrafluoroborate
- 4-Mesityl-2,6-di-p-tolylpyrylium tetrafluoroborate
Comparison: 2,6-Diphenylpyrylium tetrafluoroborate is unique due to its high oxidation potential and stability under various reaction conditions. Compared to 2,4-diphenylpyrylium tetrafluoroborate, it offers better performance in photoredox catalysis and mass spectrometry applications . The mesityl-substituted derivatives exhibit even higher oxidation potentials but may have different reactivity profiles .
Properties
Molecular Formula |
C17H13BF4O |
|---|---|
Molecular Weight |
320.1 g/mol |
IUPAC Name |
2,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C17H13O.BF4/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15;2-1(3,4)5/h1-13H;/q+1;-1 |
InChI Key |
NIASVVIASOKFGO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=[O+]C(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)


![6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12973528.png)




![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)




![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)
